3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one is a complex organic compound that features a unique combination of structural motifs, including a chromenone core, a dihydrobenzo dioxin ring, and a nitrobenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a phenolic hydroxyl group, followed by azidation of a carboxylic acid, Curtius rearrangement, hydrolysis, and salification . The overall yield of this process can be optimized by careful selection of solvents and reaction temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzyl ether moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can produce quinones or other oxidized derivatives.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors.
Materials Science: Its unique electronic properties may be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mechanism of Action
The mechanism by which 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: This compound shares the dihydrobenzo dioxin moiety but differs in the presence of an acrylic acid group.
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide: This compound features a similar dihydrobenzo dioxin ring but includes a sulfonamide group.
Uniqueness
What sets 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-((4-nitrobenzyl)oxy)-4H-chromen-4-one apart is the combination of its structural motifs, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique electronic characteristics for materials science .
Properties
Molecular Formula |
C24H17NO7 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C24H17NO7/c26-24-19-7-6-18(31-13-15-1-4-17(5-2-15)25(27)28)12-22(19)32-14-20(24)16-3-8-21-23(11-16)30-10-9-29-21/h1-8,11-12,14H,9-10,13H2 |
InChI Key |
BITOGDWAJPYFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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